molecular formula C9H7FN2O2 B12437969 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B12437969
M. Wt: 194.16 g/mol
InChI Key: IXWBUYWHUMHSDD-UHFFFAOYSA-N
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Description

2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a chemical compound with the molecular formula C9H7FN2O2 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the efficient production of the target compound in a single synthetic stage with high yields. The reaction conditions generally include the use of solvents such as acetic acid and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazo[1,2-a]pyridine are known to interact with γ-aminobutyric acid (GABA) receptors, which play a role in the compound’s biological activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid include:

Uniqueness

What sets this compound apart from its similar compounds is the presence of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7FN2O2/c10-6-1-2-8-11-4-7(3-9(13)14)12(8)5-6/h1-2,4-5H,3H2,(H,13,14)

InChI Key

IXWBUYWHUMHSDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CC(=O)O

Origin of Product

United States

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